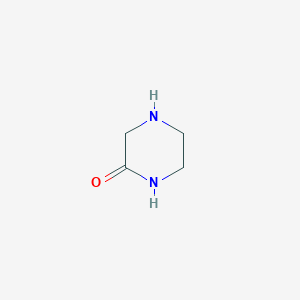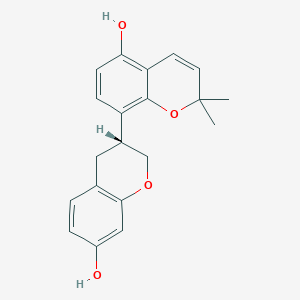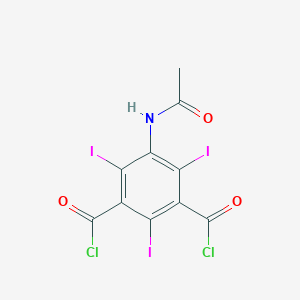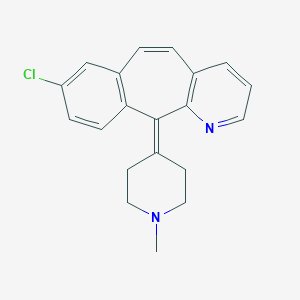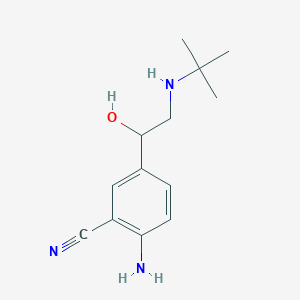
3-Nitro-L-tyrosine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid: is a deuterated analog of a phenylalanine derivative. This compound is characterized by the presence of three deuterium atoms, a hydroxyl group, and a nitro group on the phenyl ring. The deuterium atoms replace hydrogen atoms, which can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 3-Nitro-L-tyrosine-d3, also known as (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid, is Glutathione reductase, a mitochondrial enzyme . This enzyme plays a crucial role in maintaining the reduced form of glutathione, an important antioxidant in cells.
Mode of Action
This compound is formed when reactive nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and proteins . The compound’s interaction with its targets leads to the nitration of tyrosine residues, which can alter protein function and signaling pathways .
Biochemical Pathways
The formation of this compound is part of a broader biochemical pathway involving the reaction of nitric oxide (·NO) with oxygen in various forms in aqueous media . This reaction leads to the formation of peroxynitrite (ONOO−), a potent oxidant and nitrating agent . The production of ONOO− can lead to alterations in signaling pathways, impaired function, toxicity, and lipid peroxidation .
Pharmacokinetics
It is known that the extent of tyrosine nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue .
Result of Action
The nitration of tyrosine residues by this compound can lead to alterations in protein function and signaling pathways . For example, nitration of Tyr385 of cyclooxygenase (COX) by using a very high molar excess of synthetic peroxynitrite over COX is associated with little loss of activity .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of thiols can inhibit the formation of 3-nitro-L-tyrosine, while the presence of CO2 (usually supplied as bicarbonate) can elevate it
Biochemical Analysis
Biochemical Properties
3-Nitro-L-tyrosine-d3 interacts with a variety of enzymes, proteins, and other biomolecules. Reactive-nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and in proteins to form 3-nitrotyrosine . The extent of nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the deuterium atoms through a deuterium exchange reaction. This can be achieved by treating the precursor with deuterated reagents under specific conditions. The hydroxyl and nitro groups are then introduced through nitration and hydroxylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions followed by nitration and hydroxylation. The process requires careful control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is essential to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a tracer in reaction mechanisms to study isotope effects.
- Employed in the synthesis of deuterated pharmaceuticals to improve metabolic stability.
Biology:
- Utilized in metabolic studies to trace biochemical pathways.
- Helps in understanding enzyme-substrate interactions by providing isotopic labeling.
Medicine:
- Deuterated analogs are used in drug development to enhance the pharmacokinetic properties of drugs.
- Investigated for potential therapeutic applications due to altered metabolic profiles.
Industry:
- Applied in the production of deuterated solvents and reagents for NMR spectroscopy.
- Used in the development of stable isotopic standards for mass spectrometry.
Comparison with Similar Compounds
Phenylalanine: The non-deuterated analog with similar structural features but different isotopic composition.
Tyrosine: Contains a hydroxyl group on the phenyl ring but lacks the nitro group.
Nitrophenylalanine: Similar to the compound but without deuterium atoms.
Uniqueness:
- The presence of deuterium atoms makes (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid unique in terms of its isotopic labeling, which can significantly alter its physical and chemical properties.
- The combination of hydroxyl and nitro groups on the phenyl ring provides distinct reactivity and interaction profiles compared to other similar compounds.
This detailed article provides a comprehensive overview of (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTSQILOGYXGMD-UOCCHMHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[N+](=O)[O-])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
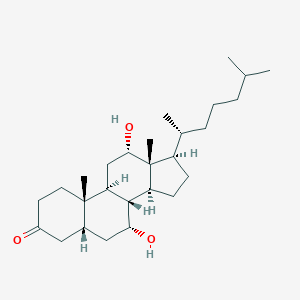
![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)

![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
